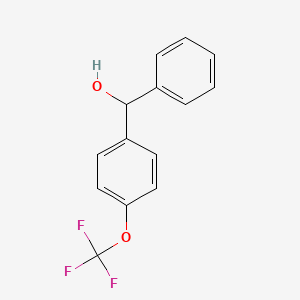

4-(Trifluoromethoxy)benzhydrol

CAS No.:

Cat. No.: VC13439241

Molecular Formula: C14H11F3O2

Molecular Weight: 268.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11F3O2 |

|---|---|

| Molecular Weight | 268.23 g/mol |

| IUPAC Name | phenyl-[4-(trifluoromethoxy)phenyl]methanol |

| Standard InChI | InChI=1S/C14H11F3O2/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13,18H |

| Standard InChI Key | OQKOJXPMVCEZJE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)O |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

-

IUPAC Name: Phenyl[4-(trifluoromethyl)phenyl]methanol

-

Molecular Formula: C₁₄H₁₁F₃O

-

CAS Registry Number: 395-23-3

-

Synonyms:

Structural Features

The molecule consists of two phenyl rings connected by a central carbon bearing a hydroxyl (-OH) group. The -CF₃ substituent at the para position of one ring enhances lipophilicity and stabilizes intermediates in electrophilic reactions .

Synthesis and Purification

Grignard Reaction-Based Synthesis

The most cited method involves a two-step process:

-

Formation of Organomagnesium Intermediate:

-

Coupling with 4-Trifluoromethylbenzoyl Chloride:

Alternative Routes

-

Friedel-Crafts Alkylation: Superacid-mediated reactions (e.g., CF₃SO₃H) enable electrophilic substitution of trifluoromethylarenes, forming benzhydrol derivatives via carbocation intermediates .

-

Hydrogenation of Ketones: Catalytic transfer hydrogenation of 4-(trifluoromethyl)benzophenone using nickel-based catalysts (e.g., (i-PrPOCNHPh)NiBr) in isopropanol .

Physicochemical Properties

Thermal and Spectral Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 59–61°C | |

| Boiling Point | 122–124°C (0.4 mmHg) | |

| Density | 1.3±0.1 g/cm³ | |

| Refractive Index | 1.531 | |

| Flash Point | 135.6±17.5°C | |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C |

Spectroscopic Characteristics

-

¹H NMR (CDCl₃): δ 7.25–7.40 (m, aromatic H), 5.83 (s, -OH), 2.41 (br s, -CH) .

-

IR (KBr): Broad O-H stretch (~3400 cm⁻¹), C-F stretches (1100–1250 cm⁻¹) .

Applications in Pharmaceutical and Agrochemical Synthesis

Drug Intermediate

-

Antidepressants: Derivatives of 4-(trifluoromethyl)benzhydrol are precursors to trifluoromethoxy-substituted aryl ethers, which exhibit serotonin-norepinephrine reuptake inhibition .

-

Antimicrobial Agents: The -CF₃ group enhances membrane permeability in antifungal compounds .

Agrochemicals

-

Herbicides: Used in synthesizing trifluoromethoxy-aniline derivatives, which inhibit acetolactate synthase in weeds .

Recent Advances

-

Nanofiltration Purification: DuraMem™200 membranes achieve >95% recovery of 4-(trifluoromethyl)benzhydrol from ethanolic extracts, replacing energy-intensive distillation .

-

Catalytic Asymmetric Synthesis: Chiral phosphine ligands enable enantioselective reduction of ketones to benzhydrols with >90% ee .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume